N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-isopropyl-1H-pyrazol-5-ylboronic acid
- 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, for example, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20ClN5O |
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Molecular Weight |
285.77 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(2)17-10(5-6-14-17)7-13-11-8-16(3)15-12(11)18-4;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
GNFZXJRRCIJRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=CN(N=C2OC)C.Cl |
Origin of Product |
United States |
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